molecular formula C14H19N3O2 B1379696 6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1437458-13-3

6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B1379696
CAS No.: 1437458-13-3
M. Wt: 261.32 g/mol
InChI Key: JFZGPLUCLKEWQK-UHFFFAOYSA-N
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Description

6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a high-value chemical intermediate primarily employed in the synthesis of novel kinase inhibitors. Its core structure, a pyrazolopyridine scaffold, is a privileged pharmacophore in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. This carboxylic acid functionality is crucial for further derivatization, most commonly serving as a precursor for amide coupling reactions to generate diverse compound libraries. Researchers utilize this intermediate in the design and development of targeted therapeutics, with specific applications in exploring inhibitors for Receptor Tyrosine Kinases (RTKs) and other critical signaling proteins. Its tert-butyl and isopropyl substituents contribute to optimal steric and electronic properties, enhancing binding affinity and selectivity in the resulting drug candidates. This compound is for research applications only, strictly for use in laboratory settings.

Properties

IUPAC Name

6-tert-butyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-8(2)17-12-10(7-15-17)9(13(18)19)6-11(16-12)14(3,4)5/h6-8H,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZGPLUCLKEWQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1437458-13-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including data tables and case studies.

  • Molecular Formula : C14H19N3O2
  • Molecular Weight : 261.33 g/mol
  • Purity : 95% .

The biological activity of pyrazolo[3,4-b]pyridine derivatives, including the compound , is often attributed to their ability to inhibit specific enzymes and pathways involved in cell proliferation and inflammation. The compound has shown promise in inhibiting various kinases, which are crucial for cancer cell survival and proliferation.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

Anticancer Activity

A review of pyrazole derivatives indicated that compounds similar to this compound demonstrated significant anticancer properties. For instance:

  • IC50 Values : Various studies have reported IC50 values ranging from sub-micromolar to micromolar concentrations against different cancer cell lines. For example:
    • Compound analogs showed IC50 values as low as 0.067 µM against Aurora-A kinase, indicating potent inhibition .
CompoundTargetIC50 (µM)Cell Line
Analog 1Aurora-A kinase0.067N/A
Analog 2CDK20.025H460
Analog 3VEGF-induced proliferation0.30HUVEC

Anti-inflammatory Activity

The pyrazolo[3,4-b]pyridine framework is also associated with anti-inflammatory effects. Compounds within this class have been reported to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models.

Case Studies

  • Study on Antitumor Activity :
    • A study conducted by Xia et al. examined a series of pyrazole derivatives for their antitumor activity. The results indicated that certain derivatives exhibited significant apoptosis induction in cancer cells .
  • Inhibition of Kinases :
    • Research highlighted the ability of pyrazolo derivatives to inhibit kinases involved in cell cycle regulation. For instance, a derivative showed superior potency compared to traditional inhibitors like (R)-roscovitine .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives differ primarily in substituents at positions 1, 3, and 5. These modifications influence lipophilicity, steric bulk, and electronic properties, which in turn affect receptor binding and pharmacokinetics.

Table 1: Key Structural Analogs and Properties
Compound Name Substituents (Position) Molecular Weight Purity/Yield Notable Features
6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 6-(tert-butyl), 1-isopropyl 118.13* ≥95% High lipophilicity; PPAR activation
3-Methyl-1-(4-phenoxybenzyl)-6-(phenylethynyl) analog (Compound 17) 3-methyl, 1-(4-phenoxybenzyl) N/A 98% Enhanced steric bulk; high purity
6-(Furan-2-yl)-3-methyl-1-(4-(pyridin-4-yl)benzyl) analog (Compound 11) 6-(furan-2-yl), 1-(pyridinylbenzyl) N/A 32% yield Heteroaromatic tail; moderate yield
1-(2-Fluorophenyl)-6-(propan-2-yl) analog 1-(2-fluorophenyl), 6-isopropyl 337.36 95% Fluorine-enhanced metabolic stability
3,6-Dicyclopropyl-1-(2-fluorophenyl) analog 3,6-dicyclopropyl, 1-(2-fluorophenyl) 339.37 95% Cyclopropyl rigidity; high molecular weight
6-(Furan-2-yl)-1,3-dimethyl analog (Compound 3) 6-(furan-2-yl), 1,3-dimethyl N/A 79% yield, 100% purity High synthetic efficiency

*Note: The molecular weight listed in (118.13) appears inconsistent with the formula C₁₄H₁₉N₃O₂ (theoretical MW ~277.33). This discrepancy may indicate a reporting error in the source.

Structure-Activity Relationship (SAR) Insights

  • Position 6 : Bulky substituents (tert-butyl, phenylethynyl) enhance PPAR binding but may reduce solubility. Smaller groups (cyclopropyl, methyl) offer a balance between potency and bioavailability .
  • Position 1 : Isopropyl and fluorophenyl groups improve metabolic stability compared to benzyl derivatives .
  • Carboxylic Acid Group : Essential for hydrogen bonding with PPAR’s active site; esterification or replacement diminishes activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with a palladium-catalyzed cross-coupling reaction to assemble the pyrazolo[3,4-b]pyridine core, followed by tert-butyl and isopropyl group introductions via nucleophilic substitution. Optimize reaction temperature (80–120°C), solvent polarity (DMF or toluene), and catalyst loading (e.g., Pd(OAc)₂ at 5–10 mol%) to maximize yield. Monitor progress via TLC and LC-MS. For hydrolysis of ester intermediates to carboxylic acids, use NaOH (2–4 equivalents) in aqueous THF at 60–80°C .
  • Data Validation : Confirm product purity (>95%) via HPLC and characterize intermediates using 1^1H NMR (e.g., tert-butyl singlet at δ 1.70 ppm) and LC-MS ([M+H]+ ~274–300 m/z) .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or hydrogen-bonding networks?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) using SHELXT for structure solution and SHELXL for refinement. Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). Analyze hydrogen bonding between the carboxylic acid group and adjacent heteroatoms to confirm tautomeric forms .
  • Data Contradiction : If NMR suggests multiple tautomers, SCXRD can distinguish dominant solid-state configurations. Compare experimental bond lengths (C=O ~1.21 Å) with DFT-optimized models .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition)?

  • Methodology : Screen against kinase or siderophore biosynthesis targets (e.g., BasE adenylating enzyme) using fluorescence polarization or MALDI-TOF. Use Sal-AMS (a known inhibitor) as a positive control. Optimize assay conditions: pH 7.4, 25°C, and 10 µM compound concentration .
  • Data Interpretation : Calculate IC₅₀ values from dose-response curves. Atypical inhibition curves may suggest allosteric binding; validate via SPR or ITC for binding kinetics .

Advanced Research Questions

Q. How do substituent modifications (e.g., tert-butyl vs. cyclopropyl) impact target binding and pharmacokinetic properties?

  • Methodology : Synthesize analogs (e.g., 6-cyclopropyl or 6-phenyl derivatives) and compare their:

  • Binding affinity : Via thermal shift assays (ΔTₘ) or crystallography.
  • Solubility : Measure logP (octanol/water) and kinetic solubility in PBS.
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS.
    • Data Contradiction : If a cyclopropyl analog shows higher potency but lower solubility, introduce polar groups (e.g., hydroxyl) to the pyridine ring while retaining tert-butyl for hydrophobic pocket interactions .

Q. What computational strategies can predict off-target interactions or toxicity risks?

  • Methodology : Use molecular docking (AutoDock Vina) to screen against the human proteome. Apply QSAR models (e.g., Random Forest) trained on Tox21 data to predict hepatotoxicity. Validate predictions with transcriptomics (RNA-seq) in HepG2 cells .
  • Data Validation : Compare in silico predictions with experimental toxicity profiles (e.g., Ames test for mutagenicity). Resolve discrepancies by re-evaluating force field parameters or ligand protonation states .

Q. How can contradictory bioactivity data between in vitro and in vivo models be reconciled?

  • Methodology : Investigate bioavailability limitations using PK/PD modeling. Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled compound). If in vitro IC₅₀ is 1 µM but in vivo efficacy requires 10 mg/kg dosing, optimize formulation (e.g., nanoemulsions) to enhance exposure .
  • Case Study : A pyrazolo[3,4-b]pyridine analog showed poor CNS penetration due to P-gp efflux; co-administration with a P-gp inhibitor (e.g., elacridar) restored activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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